N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c1-24-12(13-4-5-14(18)25-13)8-20-15(22)16(23)21-11-6-10(17)3-2-9(11)7-19/h2-6,12H,8H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBJESLIKDNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide backbone.
Introduction of the 5-chloro-2-cyanophenyl group: This step involves the nucleophilic substitution reaction where the 5-chloro-2-cyanophenyl group is introduced to the oxalamide core.
Attachment of the 5-chlorothiophen-2-yl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Methoxyethyl group addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiophene ring can be involved in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of specific groups.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological systems, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural Comparison
The compound’s oxalamide backbone is shared with other derivatives, but its substituents distinguish it functionally and pharmacologically. Key analogs include:
Structural Insights :
- Electron-withdrawing groups: The target compound’s cyano and chlorine groups may enhance metabolic resistance compared to methoxy or methyl substituents (e.g., S336).
- Thiophene vs. Thiazole/Pyridine : The 5-chlorothiophene in the target compound could improve lipophilicity and membrane permeability relative to pyridine (S336) or thiazole (Compound 15) .
Metabolic Pathways
- Hydrolysis and Oxidation: Oxalamides are typically hydrolyzed to carboxylic acids and amines, followed by oxidation of aromatic/heterocyclic rings (). The target’s chlorothiophene may undergo CYP450-mediated oxidation to sulfoxides or epoxides, while the cyano group could form glutathione conjugates .
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Acyloxamide Backbone : The central oxalamide group is linked to two distinct aromatic systems.
- Chlorinated Aromatic Rings : The presence of chlorine atoms on the phenyl and thiophene rings enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds in the oxalamide class have shown potential as inhibitors of various enzymes, particularly kinases involved in cell cycle regulation and signal transduction pathways. This suggests that the compound may disrupt cancer cell proliferation by inhibiting these critical enzymes.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The halogenated substituents likely enhance membrane permeability, facilitating their action against microbial cells .
- Antiparasitic Effects : Some derivatives within this chemical class have demonstrated activity against parasites, potentially through mechanisms that disrupt motility and viability.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against several strains:
| Compound | Activity Against | Mechanism |
|---|---|---|
| N-(4-chlorophenyl)-N-(2-chloroacetamide) | Staphylococcus aureus, Escherichia coli | Disruption of cell membrane integrity |
| N-(3-bromophenyl)-N-(2-chloroacetamide) | Candida albicans | Inhibition of cell wall synthesis |
These findings suggest that the presence of halogenated phenyl groups enhances the efficacy of oxalamides against microbial strains .
Case Studies
- Cancer Research : In vitro studies have shown that similar oxalamide derivatives can inhibit cancer cell lines by targeting specific kinases involved in growth signaling pathways. For instance, CLC-097 has been identified as a potent inhibitor of certain kinases, leading to reduced proliferation rates in cancer cells.
- Antiparasitic Activity : Research indicates that oxalamides can inhibit the growth of parasites such as those causing malaria. The mechanism is thought to involve interference with metabolic pathways essential for parasite survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
